molecular formula C19H15FN4OS2 B2822525 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-21-6

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2822525
CAS No.: 897480-21-6
M. Wt: 398.47
InChI Key: PUIMCRSMKRYJOK-UHFFFAOYSA-N
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Description

This compound features a 4-fluoro-1,3-benzothiazole core linked via a piperazine moiety to a 1,3-benzothiazole-2-carbonyl group. The piperazine linker introduces conformational flexibility, while the benzothiazole-carbonyl group may contribute to π-π stacking or hydrogen-bonding interactions.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-12-4-3-7-15-16(12)22-19(27-15)24-10-8-23(9-11-24)18(25)17-21-13-5-1-2-6-14(13)26-17/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIMCRSMKRYJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.

Scientific Research Applications

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. For example, it can act as a quorum sensing inhibitor in bacteria, disrupting cell communication and reducing virulence .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its dual benzothiazole system and fluorinated core. Key analogues include:

Compound Name / ID Core Structure Substituents/Modifications Biological Target/Activity
Target Compound 4-Fluoro-1,3-benzothiazole + piperazine 1,3-Benzothiazole-2-carbonyl on piperazine Not explicitly stated (evidence gaps)
BZ-I (N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide) 1,3-Benzothiazole + piperazine Furan-2-carbonyl on piperazine Anticancer (in vitro evaluation)
Ipsapirone (1,2-Benzothiazol-3-one derivative) 1,2-Benzothiazol-3-one + piperazine Pyrimidin-2-yl on piperazine; sulfone group Serotonin 5-HT1A receptor (anxiolytic)
Monatepil (N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide) Dihydrobenzo-thiepine + piperazine 4-Fluorophenyl on piperazine Calcium channel antagonist (antiarrhythmic)

Key Observations :

  • Fluorine Position : The target compound’s 4-fluoro substitution on the benzothiazole contrasts with Monatepil’s 4-fluorophenyl on piperazine, highlighting divergent electronic and steric effects .
  • Piperazine Linker : Ipsapirone’s pyrimidin-2-yl substitution versus the target’s benzothiazole-carbonyl demonstrates how piperazine modifications dictate receptor specificity (e.g., 5-HT1A vs. undefined targets) .

SAR Insights :

  • Fluorine introduction often improves metabolic stability and membrane permeability.
  • Dual benzothiazole systems may increase binding avidity but risk off-target interactions due to bulkiness.

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